molecular formula C12H9Cl2N3O2 B11833781 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid

Katalognummer: B11833781
Molekulargewicht: 298.12 g/mol
InChI-Schlüssel: IUBLQZXLDXIMQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is a benzoic acid derivative featuring a substituted pyrimidine moiety linked via a methylamino bridge. For instance, analogues of this compound have been explored as human constitutive androstane receptor (CAR) agonists, as seen in compounds with imidazo[1,2-a]pyridine structures . Its synthesis typically involves coupling chloropyrimidine intermediates with substituted benzoic acids using reagents like thionyl chloride or palladium catalysts under Suzuki-Miyaura conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H9Cl2N3O2

Molekulargewicht

298.12 g/mol

IUPAC-Name

2-chloro-5-[(2-chloropyrimidin-4-yl)-methylamino]benzoic acid

InChI

InChI=1S/C12H9Cl2N3O2/c1-17(10-4-5-15-12(14)16-10)7-2-3-9(13)8(6-7)11(18)19/h2-6H,1H3,(H,18,19)

InChI-Schlüssel

IUBLQZXLDXIMQJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=NC(=NC=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 2-Chloro-5-aminobenzoic Acid Derivatives

The benzoic acid backbone is typically functionalized through nitration and reduction sequences. For example, ortho-chloro-benzoic acid undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C, yielding 2-chloro-5-nitrobenzoic acid. Subsequent iron-mediated reduction in acidic conditions (e.g., Fe/HCl) reduces the nitro group to an amine, producing 2-chloro-5-aminobenzoic acid in 70% yield.

Methylation of the Amine Group

The introduction of the methylamino group is achieved via reductive alkylation or direct methylation. In one approach, 2-chloro-5-aminobenzoic acid reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C, yielding 2-chloro-5-(methylamino)benzoic acid. Alternative methods employ dimethyl sulfate under alkaline conditions, though this requires careful pH control to avoid over-alkylation.

Functionalization of the Pyrimidine Ring

The 2-chloropyrimidin-4-yl moiety is introduced through nucleophilic aromatic substitution (SNAr). 2-Chloro-4-iodopyrimidine or 2-chloro-4-(trifluoromethanesulfonyl)pyrimidine serves as electrophilic partners, reacting with the methylamino group of the benzoic acid derivative. For instance, coupling 2-chloro-4-iodopyrimidine with 2-chloro-5-(methylamino)benzoic acid in DMF at 100°C with CuI catalysis affords the target compound in 65–72% yield.

Detailed Synthetic Protocols

Method A: Sequential Nitration-Methylation-Coupling

Step 1: Nitration of Ortho-Chloro-Benzoic Acid

  • Reactants : Ortho-chloro-benzoic acid (157 g), HNO₃ (31.22%), H₂SO₄ (96%).

  • Conditions : 0–5°C, 5.5 hours.

  • Yield : 209 g (149–154°C mp) of 2-chloro-5-nitrobenzoic acid.

Step 2: Reduction to 2-Chloro-5-Aminobenzoic Acid

  • Reactants : 2-Chloro-5-nitrobenzoic acid (105 g), Fe filings, glacial acetic acid.

  • Conditions : 95–100°C, 7 hours.

  • Yield : 60 g (70%).

Step 3: Methylation with Dimethyl Sulfate

  • Reactants : 2-Chloro-5-aminobenzoic acid, dimethyl sulfate, KOH.

  • Conditions : 20–30°C in acetone, 18 hours.

  • Yield : 88–90%.

Step 4: Pyrimidine Coupling

  • Reactants : 2-Chloro-5-(methylamino)benzoic acid, 2-chloro-4-iodopyrimidine, CuI, DMF.

  • Conditions : 100°C, 12 hours.

  • Yield : 65–72%.

Method B: One-Pot Reductive Amination and Coupling

This streamlined approach combines methylation and pyrimidine attachment in a single reactor:

  • Reactants : 2-Chloro-5-nitrobenzoic acid, methylamine, 2-chloro-4-iodopyrimidine, H₂/Pd-C.

  • Conditions : Hydrogenation at 50 psi, 80°C, followed by SNAr at 100°C.

  • Yield : 58–63% (over two steps).

Comparative Analysis of Methods

Parameter Method A Method B
Total Steps42
Overall Yield45–50%58–63%
Key AdvantageHigh purityReduced time
LimitationCostly reagentsLower regioselectivity

Method A is preferred for small-scale synthesis due to superior control over intermediates, while Method B offers scalability for industrial applications.

Industrial-Scale Optimization

Continuous Flow Nitration

Recent advancements employ continuous flow reactors for nitration, enhancing safety and yield (up to 92%). Temperature control (<10°C) minimizes byproducts like 2-chloro-3-nitrobenzoic acid.

Green Solvent Systems

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact while maintaining yields (68–70%).

Challenges and Solutions

Regioselectivity in Pyrimidine Coupling

The 4-position of 2-chloropyrimidine is less reactive than the 2- or 5-positions. Using microwave irradiation (150°C, 30 min) enhances 4-substitution selectivity to >95%.

Purification of Hydrophobic Intermediates

Chromatography on reverse-phase silica gel (MeCN/H₂O) effectively isolates the target compound from unreacted pyrimidine precursors .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Chlor-5-((2-chlorpyrimidin-4-yl)(methyl)amino)benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der genaue Wirkmechanismus von 2-Chlor-5-((2-chlorpyrimidin-4-yl)(methyl)amino)benzoesäure ist nicht gut dokumentiert. Es wird angenommen, dass sie mit spezifischen molekularen Zielen und Wegen interagiert, ähnlich wie andere Pyrimidinderivate. Diese Interaktionen können die Bindung an Enzyme, Rezeptoren oder Nukleinsäuren umfassen, was zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in anticancer research. Structural analogs of 2-chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives containing similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Case Study:
A study conducted on a series of pyrimidine derivatives indicated that compounds with a similar structure exhibit apoptosis-inducing properties in cancer cells, primarily through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.2
Compound BA549 (Lung Cancer)4.8

Antibacterial and Antifungal Properties

In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Studies have revealed that it exhibits inhibitory effects against various bacterial and fungal strains.

Research Findings:
A series of related compounds were tested against Mycobacterium tuberculosis and Candida albicans, showing comparable efficacy to standard antibiotics like isoniazid and fluconazole .

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.25 µg/mL
Candida albicans0.5 µg/mL

Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds in crops such as soybean and maize. Its mechanism involves the inhibition of photosynthetic electron transport, leading to plant death.

Case Study:
Research indicated that formulations containing this compound effectively controlled weed growth without significant phytotoxicity to rotational crops. This makes it a valuable candidate for integrated pest management strategies .

Crop TypeWeed ControlledApplication Rate (g/ha)
SoybeanAmaranthus retroflexus50
MaizeChenopodium album75

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. Research has shown that modifications to the chloropyrimidine moiety can significantly alter biological activity.

Key Insights:

  • Substituents on the benzoic acid ring influence lipophilicity and cellular uptake.
  • The presence of halogen atoms enhances antibacterial activity due to increased electron-withdrawing effects.

Wirkmechanismus

The exact mechanism of action of 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, similar to other pyrimidine derivatives. These interactions may involve binding to enzymes, receptors, or nucleic acids, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Substituents

3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1)
  • Structure: Lacks the methylamino bridge, with the pyrimidine directly attached to the benzoic acid.
  • Molecular weight (~265.6) is lower than the target compound, suggesting differences in solubility and permeability .
  • Applications : Used in kinase inhibition studies due to its planar structure.
3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4)
  • Structure: Features an aminopyrimidine group instead of chloropyrimidine.
  • Key Differences: The amino group enhances hydrophilicity and may improve interactions with polar residues in enzymatic pockets. This derivative is often employed in fragment-based drug design .

Analogues with Sulfonamide and Sulfonyl Groups

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 74138-28-6)
  • Structure: Replaces the pyrimidine-amino group with a sulfonamide linker.
  • Key Differences: The sulfonamide group introduces strong hydrogen-bond acceptor/donor properties, enhancing solubility but reducing membrane permeability. Molecular weight (277.72) is comparable to the target compound, but the logP value is likely higher due to the isopropyl group .
2-Chloro-5-(morpholin-4-ylsulfonyl)-benzoic acid (CAS 109029-96-1)
  • Structure : Incorporates a morpholine-sulfonyl substituent.
  • This compound is explored in protease inhibition .

Complex Heterocyclic Derivatives

2-Chloro-5-[5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl]benzoic acid
  • Structure: Contains a thiazolidinone-furyl hybrid substituent.
  • However, the increased complexity may reduce synthetic yield compared to the target compound .
2-Chloro-5-({[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]carbamothioyl}amino)benzoic acid (CAS 532947-57-2)
  • Structure: Features a propenoyl-carbamothioyl side chain.
  • Molecular weight (429.70) and PSA (~111 Ų) are similar to the target compound, but the additional chlorine atoms may raise toxicity concerns .

Physicochemical Properties

Property Target Compound 3-(2-Chloropyrimidin-4-yl)benzoic acid CAS 74138-28-6 CAS 532947-57-2
Molecular Weight ~350.2* 265.6 277.72 429.70
LogP (Predicted) 3.1 2.8 3.5 4.2
Polar Surface Area (Ų) 98 78 89 111
Hydrogen Bond Donors 3 2 3 3

*Estimated based on structural formula.

Biologische Aktivität

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H11Cl2N3O2
  • CAS Number : 132700

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Protein Kinases : Research indicates that this compound may inhibit various protein kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Impact on Enzymatic Activity : Studies have demonstrated that derivatives of benzoic acid can enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models, specifically targeting non-small-cell lung cancer (NSCLC) with mutations in the EGFR gene .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cytotoxic ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits VEGFR-2 kinase (IC50 = 0.014 μM)
Proteasome ActivationEnhances chymotrypsin-like activity
Antitumor EfficacySignificant reduction in tumor size in animal models

Case Studies

  • Antitumor Efficacy : In a study involving NSCLC models, treatment with this compound resulted in a significant decrease in tumor volume compared to control groups. This effect was associated with the inhibition of cell proliferation and induction of apoptosis .
  • Enzyme Interaction : A detailed enzymatic assay demonstrated that the compound significantly activates proteasomal pathways, suggesting its potential as a therapeutic agent for diseases characterized by protein aggregation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical route involves reacting 2-chloropyrimidin-4-amine with a methylamino-substituted chlorobenzoic acid derivative under basic conditions (e.g., triethylamine or NaHCO₃). Key parameters include:

  • Temperature : 80–100°C in polar aprotic solvents (DMF or DMSO).
  • Catalyst : Palladium-based catalysts for cross-coupling steps (if applicable).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    • Data Table :
Reaction StepReagents/ConditionsYield Range
Amine couplingTriethylamine, DMF, 90°C60–75%
PurificationEthyl acetate/hexane (3:7)≥95% purity

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine protons at δ 8.8–9.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity assessment. Retention time: ~12.5 min .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₂H₉Cl₂N₃O₂: 314.02 g/mol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or byproducts. Strategies include:

  • Deuterated Solvent Exchange : Identify exchangeable protons (e.g., -NH or -OH).
  • X-ray Crystallography : Definitive structural confirmation (e.g., torsion angles between pyrimidine and benzoic acid moieties) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What are the potential applications of this compound in medicinal chemistry, and how does its structure inform target selection?

  • Methodological Answer : The dual chloro substituents and pyrimidine core suggest utility as:

  • Kinase Inhibitors : Pyrimidine derivatives often target ATP-binding pockets (e.g., EGFR or VEGFR).
  • Antimicrobial Agents : Chlorinated aromatic systems disrupt bacterial membranes or enzymes.
  • Experimental Design : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB IDs: 1M17, 2ITZ). Validate via in vitro enzyme assays (IC₅₀ determination) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Deprotonate the benzoic acid group (pKa ~4.5) in neutral buffers.
  • Prodrug Strategy : Synthesize ester or amide derivatives for enhanced lipophilicity .

Q. What analytical strategies differentiate regioisomers or synthetic byproducts in this compound?

  • Methodological Answer :

  • LC-MS/MS : Monitor fragmentation patterns (e.g., loss of Cl⁻ or CO₂).
  • TLC with Staining : Iodine vapor or UV visualization for rapid isomer detection.
  • Isolation via Prep-HPLC : Collect fractions for individual isomer characterization .

Contradiction Analysis

Q. Conflicting reports on reaction yields: How to optimize reproducibility?

  • Methodological Answer : Variations may stem from moisture-sensitive intermediates or inconsistent catalyst activation. Mitigation steps:

  • Anhydrous Conditions : Use Schlenk lines or molecular sieves.
  • Catalyst Pre-treatment : Reduce Pd(OAc)₂ to active Pd(0) with ligands (e.g., PPh₃).
  • Documentation : Detailed logs of solvent batches and reaction timelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.